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Compound of Interest

Compound Name: lvisol

Cat. No.: B1173408

Welcome to the Ivisol Technical Support Center. This resource is designed to assist
researchers, scientists, and drug development professionals in troubleshooting common issues
encountered during RNA, DNA, and protein sample preparation using lvisol reagent.

Frequently Asked Questions (FAQS)

Q1: What is Ivisol and how does it work?

A: lvisol is a reagent used for the isolation of total RNA, DNA, and protein from a single
biological sample. It is a monophasic solution containing phenol and guanidine isothiocyanate.
During sample homogenization, Ivisol maintains the integrity of the RNA by disrupting cells
and inactivating RNases.[1][2][3] The addition of chloroform results in the separation of the
homogenate into three phases: a lower red organic phase (containing protein), an interphase
(containing DNA), and an upper colorless aqueous phase (containing RNA).[1][3] Each
component can then be precipitated from its respective phase.

Q2: Can | use lvisol for any sample type?

A: lvisol is versatile and can be used with a wide variety of sample types, including animal and
plant tissues, cultured cells, and bacteria.[2] However, optimization may be required for specific
tissues, especially those rich in RNases (e.g., pancreas) or proteoglycans and polysaccharides.

[4]

Q3: What are the best practices for handling and storing samples before Ivisol extraction?
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A: To ensure high-quality nucleic acid and protein isolation, fresh samples should be processed
immediately. If immediate processing is not possible, samples should be snap-frozen in liquid
nitrogen and stored at -80°C.[5] Avoid repeated freeze-thaw cycles as this can lead to
degradation. For tissue samples, it is crucial to work quickly to prevent degradation by
endogenous RNases.[6]

Q4: How can | assess the quality and quantity of my isolated RNA/DNA?

A: The most common method is UV spectrophotometry (e.g., NanoDrop). The A260/A280 ratio
is used to assess purity from protein contamination, with expected ratios of ~2.0 for pure RNA
and ~1.8 for pure DNA. The A260/A230 ratio indicates contamination from residual phenol,
guanidine, or carbohydrates, and should ideally be between 2.0 and 2.2.[7] RNA integrity can
be further assessed by gel electrophoresis, looking for distinct ribosomal RNA (rRNA) bands
(e.g., 28S and 18S for eukaryotic samples).[6][8]

Troubleshooting Guides
RNA Isolation
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Problem

Possible Cause(s)

Recommended Solution(s)

Low RNA Yield

Incomplete homogenization or

lysis of the sample.[9]

Ensure the sample is
completely homogenized in
Ivisol. For tough tissues,
consider using a mechanical
homogenizer. Increase the
incubation time after
homogenization to allow for
complete dissociation of

nucleoprotein complexes.[10]

Insufficient amount of starting

material.

Increase the amount of starting

tissue or cells.

RNA pellet was not visible and

was accidentally discarded.

After isopropanol precipitation,
the RNA pellet can be
translucent and difficult to see.
Be careful when decanting the
supernatant. Using a co-
precipitant like glycogen can

help visualize the pellet.[11]

Improper storage of the

sample.

Use fresh samples or samples
that have been properly stored
at -80°C.[9]

RNA Degradation (smeared

bands on a gel)

RNase contamination of

solutions, tubes, or pipettes.

Use certified RNase-free
plasticware and solutions.
Wear gloves and change them

frequently.[6]

Improper sample handling.

Process samples immediately
after collection or snap-freeze

in liquid nitrogen.[5]

Sample type is rich in RNases.

For tissues like the pancreas
or spleen, work quickly and

keep samples cold.[3]
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DNA Contamination (high

molecular weight band on RNA

gel)

The aqueous phase was
contaminated with the

interphase during aspiration.

Carefully aspirate the upper
aqueous phase without
disturbing the interphase.
Leave a small amount of the
aqueous phase behind to

avoid contamination.[6]

Insufficient phase separation.

Ensure thorough mixing after
adding chloroform and
centrifuge at the
recommended speed and

duration.

For downstream applications
sensitive to DNA, a DNase
treatment of the RNA sample is

recommended.[4][5]

Low A260/A280 Ratio (<1.8)

Protein contamination.

Avoid aspirating the
interphase. Perform an
additional chloroform
extraction on the aqueous

phase.

Phenol contamination.

Ensure that no phenol from the
organic phase is carried over

with the aqueous phase.

Low A260/A230 Ratio (<2.0)

Contamination with guanidine

isothiocyanate or other salts.

Ensure the RNA pellet is
washed properly with 75%
ethanol. Perform a second

ethanol wash if necessary.[6]

Carbohydrate or
polysaccharide carryover
(common with certain plant or

bacterial samples).

Modify the precipitation step by
using a high-salt precipitation

solution.

DNA Isolation

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://www.cd-genomics.com/resource-sample-preparation-for-sequencing.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5828218/
https://www.qiagen.com/ec/resources/download.aspx?id=61c3ddbd-69c1-4b68-ab89-a428f14a9245&lang=en
https://www.cd-genomics.com/resource-sample-preparation-for-sequencing.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Problem Possible Cause(s) Recommended Solution(s)

Ensure the sample is fully

Low DNA Yield Incomplete lysis. ) o
homogenized in lvisol.

Insufficient amount of starting Increase the initial sample

material. amount.

] The DNA pellet can be loose.
DNA pellet was lost during )
] Be careful when decanting
washing steps.
supernatants.

) o Use sterile, nuclease-free
Poor DNA Quiality (degraded) Nuclease contamination. ] ]
solutions and plasticware.

Avoid excessive mechanical
Harsh homogenization. shearing which can fragment
the DNA.

Use fresh or properly frozen
Improper sample storage. samples. Avoid repeated

freeze-thaw cycles.[12]

After collecting the aqueous
phase for RNA isolation,
o Incomplete removal of the carefully remove any residual
RNA Contamination o ) ]
agueous phase. liquid before proceeding with
DNA isolation from the

interphase.

Treat the final DNA preparation
with RNase A.

Centrifuge the sample again
Contamination with cellular and carefully transfer the
Cloudy DNA Pellet ] o
debris. supernatant containing the

DNAto a fresh tube.[13]

Protein Isolation
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Problem

Possible Cause(s)

Recommended Solution(s)

Low Protein Yield

Incomplete precipitation.

Ensure the correct volume of
precipitation agent (e.qg.,
isopropanol, acetone) is used.
Increase incubation time

during precipitation.

Protein pellet is difficult to

resuspend.

Do not over-dry the protein
pellet, as this can make it very
difficult to redissolve.[14] Use a

suitable solubilization buffer.

Poor Protein Quality
(degradation)

Protease activity.

Work quickly and keep
samples on ice to minimize
protease activity. Consider
adding protease inhibitors to

the solubilization buffer.

Contamination with other

cellular components

Incomplete phase separation.

Ensure a clean separation of
the organic phase before

protein precipitation.

Insufficient washing of the

protein pellet.

Perform all recommended
wash steps to remove
contaminants like phenol,

ethanol, and lipids.

Experimental Protocols
Standard Ivisol Protocol for RNA, DNA, and Protein

Isolation

This protocol is a general guideline and may need optimization for specific sample types.

e Homogenization:

o Tissues: Homogenize 50-100 mg of tissue in 1 mL of Ivisol reagent using a glass-Teflon or

power homogenizer.
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o Cells: For cells grown in a monolayer, lyse them directly in the culture dish by adding 1 mL
of Ivisol per 10 cmz? of culture dish area. For suspension cells, pellet the cells and lyse in 1
mL of Ivisol per 5-10 x 10° cells.

e Phase Separation:

o Incubate the homogenate for 5 minutes at room temperature to permit the complete
dissociation of nucleoprotein complexes.

o Add 0.2 mL of chloroform per 1 mL of Ivisol used. Cap the tube securely and shake
vigorously for 15 seconds.

o Incubate at room temperature for 2-3 minutes.

o Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into
three phases.[1]

o RNA Isolation:

o Carefully transfer the upper, colorless aqueous phase to a fresh tube.

o Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of Ivisol used. Mix and
incubate at room temperature for 10 minutes.

o Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the
side and bottom of the tube.[3]

o Decant the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of Ivisol.

o Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

o Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

o Resuspend the RNA in an appropriate volume of RNase-free water.

o DNA Isolation:
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[e]

Carefully remove any remaining aqueous phase from the original tube containing the
interphase and organic phase.

o Precipitate the DNA from the interphase and organic phase by adding 0.3 mL of 100%
ethanol per 1 mL of Ivisol. Mix by inversion and incubate for 2-3 minutes.

o Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.
o Remove the supernatant (this can be used for protein isolation).

o Wash the DNA pellet twice with 1 mL of 0.1 M sodium citrate in 10% ethanol. At each
wash, incubate for 30 minutes.

o Finally, wash the DNA pellet with 1.5-2 mL of 75% ethanol and incubate for 10-20 minutes.

o Air-dry the pellet for 5-10 minutes and resuspend in 8 mM NaOH.

e Protein Isolation:

o Precipitate the protein from the phenol-ethanol supernatant (from the DNA isolation step)
by adding 1.5 mL of isopropanol per 1 mL of Ivisol. Incubate for 10 minutes.

o Centrifuge at 12,000 x g for 10 minutes at 4°C.

o Wash the protein pellet three times with a solution of 0.3 M guanidine hydrochloride in
95% ethanol.

o Perform a final wash with 100% ethanol.

o Air-dry the pellet for 5-10 minutes and resuspend in 1% SDS.

Visualizations
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Caption: General workflow for isolating RNA, DNA, and protein using Ivisol.
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Caption: Example signaling pathway analysis using Ivisol-isolated samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. elearning.unite.it [elearning.unite.it]
¢ 2. bio-rad.com [bio-rad.com]
¢ 3. documents.thermofisher.com [documents.thermofisher.com]

¢ 4. Innovative methodology for the identification of soluble biomarkers in fresh tissues - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. giagen.com [giagen.com]

e 6. Sequencing Sample Preparation: How to Get High-Quality DNA/RNA - CD Genomics [cd-
genomics.com]

e 7. Accelerating Biomarker Discovery with Multimodal Data and Foundational Al Models | The
Scientist [the-scientist.com]

» 8. Gene Expression Workflow for Single Cells | Thermo Fisher Scientific - BR
[thermofisher.com]

¢ 9. en.tiangen.com [en.tiangen.com]
e 10. researchgate.net [researchgate.net]
e 11. blog.crownbio.com [blog.crownbio.com]

o 12. Versatile Exclusion-based Sample Preparation Platform for Integrated Rare Cell Isolation
and Analyte Extraction - PMC [pmc.ncbi.nim.nih.gov]

o 13. Impacts of sample preparation methods on solubility and antilisterial characteristics of
essential oil components in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

e 14. documents.thermofisher.com [documents.thermofisher.com]

« To cite this document: BenchChem. [Ivisol Sample Preparation Technical Support Center].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1173408#troubleshooting-ivisol-sample-preparation]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1173408?utm_src=pdf-custom-synthesis
https://elearning.unite.it/pluginfile.php/280653/mod_folder/content/0/Nuova%20cartella/DNA%20%20RNA%20Isolation.pdf?forcedownload=1
https://www.bio-rad.com/sites/default/files/webroot/web/pdf/lsr/literature/10001481A.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/trizol_reagent.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5828218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5828218/
https://www.qiagen.com/ec/resources/download.aspx?id=61c3ddbd-69c1-4b68-ab89-a428f14a9245&lang=en
https://www.cd-genomics.com/resource-sample-preparation-for-sequencing.html
https://www.cd-genomics.com/resource-sample-preparation-for-sequencing.html
https://www.the-scientist.com/accelerating-biomarker-discovery-with-multimodal-data-and-foundational-ai-models-73836
https://www.the-scientist.com/accelerating-biomarker-discovery-with-multimodal-data-and-foundational-ai-models-73836
https://www.thermofisher.com/br/en/home/references/ambion-tech-support/rna-isolation/tech-notes/an-optimized-gene-expression-workflow-for-single-cells.html
https://www.thermofisher.com/br/en/home/references/ambion-tech-support/rna-isolation/tech-notes/an-optimized-gene-expression-workflow-for-single-cells.html
https://en.tiangen.com/upload/file/20220510/20220510164246_66997.pdf
https://www.researchgate.net/publication/391431710_Novel_Uv_Spectrophotometer_Methods_For_Quantitative_Estimation_Of_Carvedilol_CDL_and_Ivabradine_IVD_Using_Mixed_Hydrotropy_Solubilization
https://blog.crownbio.com/biomarker-discovery-via-in-vitro-screening
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402328/
https://pubmed.ncbi.nlm.nih.gov/24271170/
https://pubmed.ncbi.nlm.nih.gov/24271170/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0016385_TRIzol_Reagent_DNA_Isol_UG.pdf
https://www.benchchem.com/product/b1173408#troubleshooting-ivisol-sample-preparation
https://www.benchchem.com/product/b1173408#troubleshooting-ivisol-sample-preparation
https://www.benchchem.com/product/b1173408#troubleshooting-ivisol-sample-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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